

Biotin-PEG2-C1-aldehyde molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG2-C1-aldehyde**

Cat. No.: **B8103958**

[Get Quote](#)

Technical Guide: Biotin-PEG2-C1-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG2-C1-aldehyde**, a bifunctional linker molecule widely utilized in bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Biotin-PEG2-C1-aldehyde is characterized by a biotin moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive aldehyde group for covalent conjugation to primary amines.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₇ N ₃ O ₅ S	[1]
Molecular Weight	373.47 g/mol	[1]
Appearance	White to off-white solid	[2]
Solubility	Soluble in water, DMSO, and DMF	[2]

Applications in Research and Drug Development

Biotin-PEG2-C1-aldehyde serves as a versatile tool for the site-specific labeling and conjugation of biomolecules. Its primary applications include:

- PROTAC Synthesis: This molecule is a commonly used linker in the synthesis of PROTACs. [1][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The aldehyde group of **Biotin-PEG2-C1-aldehyde** can be reacted with an amine-containing ligand for the target protein or the E3 ligase to form one part of the PROTAC structure.
- Bioconjugation: The aldehyde group readily reacts with primary amines on proteins, peptides, or other biomolecules via reductive amination to form a stable covalent bond.[5] This allows for the biotinylation of molecules for subsequent detection, purification, or immobilization using streptavidin- or avidin-based systems.[5]
- Probe Development: It is used to construct biotinylated probes for use in imaging and diagnostic assays.[5]
- Affinity Studies: The biotin moiety facilitates its use in avidin-biotin binding assays and pull-down experiments to study molecular interactions.[5]

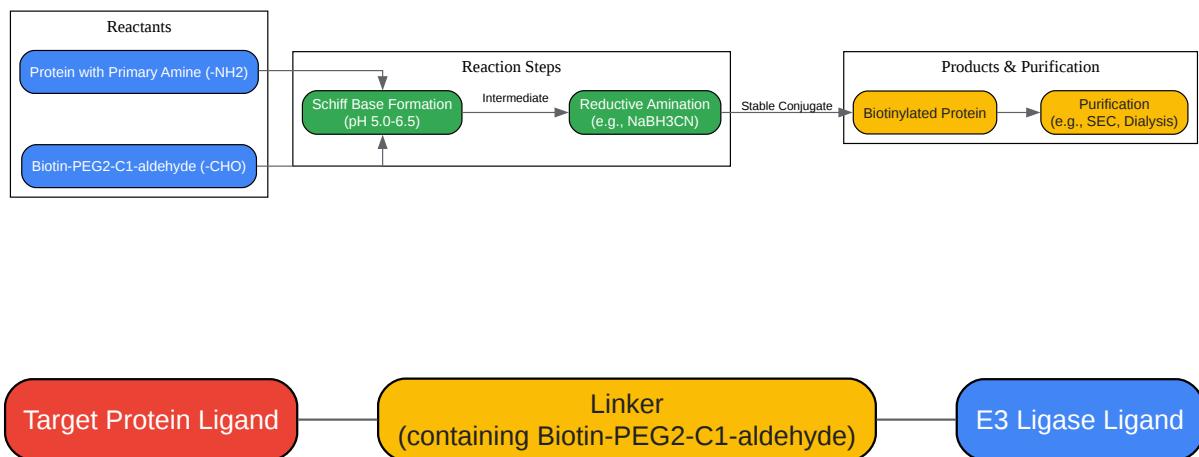
Experimental Protocol: Biotinylation of a Protein via Reductive Amination

This protocol provides a general procedure for the covalent conjugation of **Biotin-PEG2-C1-aldehyde** to a protein with available primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

- Protein of interest containing primary amines
- **Biotin-PEG2-C1-aldehyde**
- Reaction Buffer: Amine-free buffer, pH 5.0-6.5 (e.g., MES or HEPES buffer)

- Reducing Agent: Sodium cyanoborohydride (NaBH_3CN) or Sodium borohydride (NaBH_4)
- Quenching solution (e.g., Tris buffer)
- Purification system (e.g., size-exclusion chromatography or dialysis)


Procedure:

- Protein Preparation: Dissolve the protein to be labeled in the reaction buffer to a concentration of 1-5 mg/mL.
- **Biotin-PEG2-C1-aldehyde** Stock Solution: Prepare a stock solution of **Biotin-PEG2-C1-aldehyde** in an organic solvent like DMSO or DMF, or directly in the reaction buffer if solubility permits.
- Conjugation Reaction:
 - Add a 5- to 10-fold molar excess of **Biotin-PEG2-C1-aldehyde** to the protein solution.[\[2\]](#)
The optimal ratio may need to be determined empirically.
 - Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.[\[2\]](#)
- Reduction of Schiff Base:
 - Add the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The final concentration of the reducing agent should be in the range of 20-50 mM.
 - Continue the incubation for an additional 1-2 hours at room temperature or overnight at 4°C.[\[2\]](#) This step reduces the initially formed Schiff base to a stable secondary amine linkage.[\[2\]](#)
- Quenching the Reaction: Add a quenching solution, such as Tris buffer, to a final concentration of ~50 mM to consume any unreacted aldehyde.
- Purification: Remove excess, unreacted **Biotin-PEG2-C1-aldehyde** and byproducts from the biotinylated protein using size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).[\[2\]](#)

- Characterization: Confirm the successful biotinylation of the protein using appropriate analytical techniques, such as a HABA assay for biotin incorporation, mass spectrometry to determine the degree of labeling, or a Western blot followed by detection with streptavidin-HRP.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the biotinylation of a protein using **Biotin-PEG2-C1-aldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Biotin PEG aldehyde [nanocs.net]
- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]
- 5. Biotin-PEG2-CH2-aldehyde | CAS: 2408505-11-1 | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Biotin-PEG2-C1-aldehyde molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8103958#biotin-peg2-c1-aldehyde-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com